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Compound of Interest

2-cyano-N-(2-
Compound Name:

phenoxyphenyl)acetamide
CAS No.: 380342-42-7

Cat. No.: B2831752

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[S][6]1[7][8][9]

2-Cyano-N-(2-phenoxyphenyl)acetamide (CAS: 380342-42-7) is a functionalized
cyanoacetamide derivative often utilized as a pharmacophore in the development of kinase
inhibitors, fungicides, and anti-inflammatory agents.[1] Its structure features a reactive
methylene group activated by a nitrile and an amide, making it susceptible to specific
degradation pathways (hydrolysis, condensation) that must be monitored during drug
development.[1]

This guide provides a standardized analytical control strategy. Unlike generic protocols, this
document focuses on the specific challenges of the N-aryl-2-cyanoacetamide scaffold,
particularly the resolution of the lipophilic phenoxy group and the labile cyano-methylene
moiety.

Chemical Identity
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Property Detail
IUPAC Name 2-Cyano-N-(2-phenoxyphenyl)acetamide
CAS Number 380342-42-7

Molecular Formula

Molecular Weight 252.27 g/mol
Nitrile (
), Amide (
Key Moieties

), Diphenyl Ether (

)

Soluble in DMSO, DMF, MeOH; Sparingly

Solubility Profile ] )
soluble in ACN; Insoluble in Water

Analytical Workflow Strategy

The characterization logic follows a "Coarse-to-Fine" resolution model, ensuring identity is
established before expending resources on quantitative purity.[1]

Structural ID .
(NMR, FT-IR, MS) If Confirmed

Purity Profiling If >95% Pure Solid State Final Data Certificate of
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Figure 1: Step-wise analytical decision tree for characterizing the target molecule.

Protocol A: Structural Identification (Spectroscopy)
Al. Nuclear Magnetic Resonance (NMR)

Objective: Confirm the integrity of the cyanoacetamide backbone and the phenoxy-ether
linkage. Critical Quality Attribute (CQA): The active methylene protons (
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) are acidic and can exchange with

; use anhydrous solvents.

¢ Solvent: DMSO-

(Preferred due to solubility and preventing H/D exchange).[1]

e Concentration: 5-10 mg in 0.6 mL.[1]

o Key Diagnostic Signals:

Shift (
Moiety
ppm)

Multiplicity

Integration

Assignment
Logic

Amide NH 9.5-10.0

Broad Singlet

1H

Downfield due to
H-bonding;

disappears on

shake.[1]

Phenoxy Ring 6.8-7.5

Multiplets

9H

Overlapping
aromatic region;
look for 2-
substituted

pattern.[1]

Active 39-41

Singlet

2H

Signature Peak.
If split or absent,
suspect
hydrolysis or

condensation.[1]

A2. FT-IR Spectroscopy

Objective: Verify functional groups, specifically the nitrile which is often weak.[1] Method: ATR

(Attenuated Total Reflectance) on neat solid.[1]

 Nitrile (
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): Look for a sharp, weak-to-medium band at 2250-2265 cm

.[1] Note: If this band is absent but the compound is pure by HPLC, the dipole moment may
be low, or the cyano group hydrolyzed to an amide.

e Amide | (
): Strong band at 1660-1690 cm
1]

o Ether (

): Distinct stretching at 1220-1240 cm

(Ar-O-An).[1]

A3. Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation. lonization: ESI (Electrospray lonization).[1][2]

e Positive Mode (

):

m/z.[1] Also common:

» Negative Mode (
):
m/z.[1] Preferred mode due to the acidity of the

-methylene proton.[1]

Protocol B: Purity & Impurity Profiling (HPLC)

Challenge: The starting material (2-phenoxyaniline) is lipophilic and may co-elute with the
product if the gradient is too shallow. The cyanoacetamide moiety is polar, creating a "push-
pull" retention behavior.[1]
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Method Parameters

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),
mm, 3.5
m.[1]
» Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape).[1]
e Mobile Phase B: Acetonitrile (MeCN).[1][3][4]

e Flow Rate: 1.0 mL/min.[1]

o Detection: UV at 254 nm (Aromatic rings) and 210 nm (Amide/Nitrile capture).[1]

Temperature: 30°C.

Gradient Program

Time (min) % Mobile Phase B Event

0.0 10 Equilibration

2.0 10 Hold (Elute polar salts)

15.0 90 Linear Ramp (Elute Product)
18.0 20 Wash (Elute dimers/oligomers)
18.1 10 Re-equilibration

23.0 10 Stop

Impurity Markers (Relative Retention Time - RRT)

e Cyanoacetic Acid (RRT ~0.2): Very polar, elutes near void volume.[1]

e 2-Phenoxyaniline (RRT ~0.8-0.9): Major precursor.[1] Less polar than the amide product due
to the free amine, but close in hydrophobicity.[1]

o Target: 2-Cyano-N-(2-phenoxyphenyl)acetamide (RRT = 1.0)
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» Bis-amide Dimer (RRT > 1.2): Formed if cyanoacetic acid reacts twice or via self-
condensation.[1]

Protocol C: Solid-State Characterization

For drug development, the physical form dictates bioavailability.[1]

Differential Scanning Calorimetry (DSC)

e Protocol: Heat 2-5 mg sample in a crimped aluminum pan from 30°C to 250°C at 10°C/min.

o Expected Result: Sharp endotherm (melting point) typically between 135°C — 145°C (based
on analogs).[1]

e Warning Signal: A broad endotherm or multiple peaks indicates a mixture of polymorphs or
solvates.[1]

Thermogravimetric Analysis (TGA)

e Protocol: Heat from ambient to 300°C.

o Acceptance: < 0.5% weight loss before melting (confirms non-solvated, dry material).

bleshooting & C i

Observation Probable Cause Corrective Action
. ; Methyl ester impurity (from
NMR: Extra singlet at y purity ( . Recrystallize from
methyl cyanoacetate starting Ethanol/Water.[1][5]
anol/Water.
3.6 ppm material).[1]
Atropisomerism (rare but
HPLC: Split peak for main possible with bulky ortho- Run HPLC at elevated temp
compound phenoxy group) or keto-enol (45°C) to coalesce peaks.[1]

tautomerism.[1]

Wash solid with dilute HCI

(removes aniline) then water.

[1]

Appearance: Product turns Oxidation of residual aniline

pink/brown precursor.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Note: Analytical Characterization of 2-
Cyano-N-(2-phenoxyphenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2831752/docs#application-note-analytical-
characterization-of-2-cyano-n-2-phenoxyphenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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